molecular formula C14H24O2 B14729201 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate CAS No. 6288-20-6

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate

Cat. No.: B14729201
CAS No.: 6288-20-6
M. Wt: 224.34 g/mol
InChI Key: HESNSGBXJPYQTD-UHFFFAOYSA-N
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Description

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.339 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and a prop-2-enoate ester group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate typically involves the esterification of 4-(2-Methylbutan-2-yl)cyclohexanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cyclohexyl derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

6288-20-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[4-(2-methylbutan-2-yl)cyclohexyl] prop-2-enoate

InChI

InChI=1S/C14H24O2/c1-5-13(15)16-12-9-7-11(8-10-12)14(3,4)6-2/h5,11-12H,1,6-10H2,2-4H3

InChI Key

HESNSGBXJPYQTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)OC(=O)C=C

Origin of Product

United States

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